2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide
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Overview
Description
2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a chloroethoxy group, a dioxopiperidinyl group, and a dioxoisoindolyl group. Its molecular formula is C18H21ClN2O7, and it has a molecular weight of 412.82 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-chloroethanol and ethylene glycol.
Formation of Intermediate: 2-chloroethanol reacts with ethylene glycol to form 2-[2-(2-chloroethoxy)ethoxy]ethanol.
Coupling Reaction: The intermediate is then coupled with N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide under specific reaction conditions, typically involving a base catalyst and an organic solvent.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The chloroethoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It affects various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-chloroethoxy)ethoxy]ethanol: A simpler analog used in organic synthesis.
N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide: Shares a similar core structure but lacks the chloroethoxy group.
Uniqueness
2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H20ClN3O7 |
---|---|
Molecular Weight |
437.8 g/mol |
IUPAC Name |
2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide |
InChI |
InChI=1S/C19H20ClN3O7/c20-5-6-29-7-8-30-10-16(25)21-11-1-2-12-13(9-11)19(28)23(18(12)27)14-3-4-15(24)22-17(14)26/h1-2,9,14H,3-8,10H2,(H,21,25)(H,22,24,26) |
InChI Key |
PYBIUOYAPRBNPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COCCOCCCl |
Origin of Product |
United States |
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